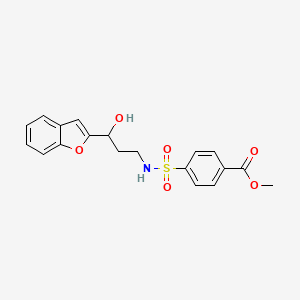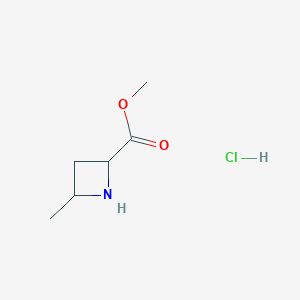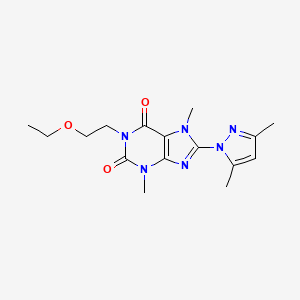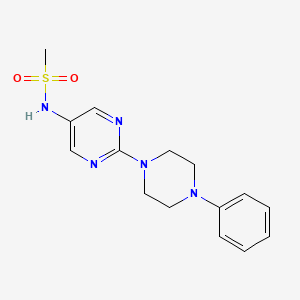
N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . These compounds were evaluated for their bioactivities, and most of them displayed moderate acetylcholinesterase inhibitory activities in vitro .
Synthesis Analysis
The synthesis of these compounds involved the design and creation of a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives . The final compounds were fully characterized by elemental analyses (C, H, N) and 1 H NMR, 13 C NMR, 19 F NMR, LC/MS spectra .Molecular Structure Analysis
The molecular structure of these compounds was confirmed by various methods including NMR spectroscopy .Aplicaciones Científicas De Investigación
Phenylpiperazine Derivatives in Medicinal Chemistry
Phenylpiperazine derivatives represent a versatile scaffold in medicinal chemistry, having shown potential in the development of treatments for CNS disorders. They demonstrate "druglikeness" through successful progression to late-stage clinical trials for CNS disorders. Despite their proven potential, these derivatives are often narrowly viewed as "CNS structures," suggesting an underestimation of their broader therapeutic applicability. The review by Maia et al. (2012) highlights the necessity for diversified research applications beyond CNS-targeted therapeutics, emphasizing the molecular flexibility of N-phenylpiperazine derivatives to yield new classes of hits and prototypes for various therapeutic fields through appropriate substitution patterns. This underscores the potential for pharmacokinetic and pharmacodynamic improvements across multiple therapeutic areas, advocating for a growth in the diversification of applications for this chemical scaffold (Maia, Tesch, & Fraga, 2012).
Heterocyclic N-oxides in Drug Development
Heterocyclic N-oxide molecules, including those derived from pyridine and indazole, are highlighted for their significance in organic synthesis, catalysis, and drug applications due to their versatility as synthetic intermediates and biological importance. These compounds have shown potential in forming metal complexes, designing catalysts, asymmetric synthesis, and exhibiting biological activities such as anticancer, antibacterial, and anti-inflammatory effects. Li et al. (2019) provide an overview of the organic synthesis, medicinal application potential, and the importance of heterocyclic N-oxide derivatives in various domains, suggesting their continued relevance in advanced chemistry and drug development investigations. This review suggests the ongoing utility and interest in these derivatives for generating novel compounds with enhanced activities and minimal toxicity (Li et al., 2019).
Pyrimidines in Anti-inflammatory Research
Rashid et al. (2021) focus on the synthesis, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives. Pyrimidines have been recognized for their diverse pharmacological effects, including anti-inflammatory properties. The review summarizes recent developments in the synthesis of pyrimidines and their attributed anti-inflammatory effects, highlighting their inhibitory actions against key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. This comprehensive analysis provides insights into the potent anti-inflammatory activities of pyrimidines and outlines research directions for developing new pyrimidine analogs as anti-inflammatory agents with reduced toxicity (Rashid et al., 2021).
Mecanismo De Acción
Target of Action
The primary target of N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)methanesulfonamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This compound has been shown to inhibit AChE, thereby increasing the level of ACh, a neurotransmitter that plays an important role in learning and memory .
Mode of Action
N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)methanesulfonamide interacts with AChE by binding to its active site, inhibiting the enzyme’s ability to hydrolyze ACh . This results in an increase in the level of ACh. The compound has been shown to be a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
By inhibiting AChE, N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)methanesulfonamide affects the cholinergic neurotransmission pathway . This pathway involves the transmission of signals in the nervous system through ACh. By preventing the breakdown of ACh, the compound enhances cholinergic neurotransmission, which is beneficial for cognitive functions .
Result of Action
The inhibition of AChE by N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)methanesulfonamide leads to an increase in the level of ACh . This can result in enhanced cognitive functions, as ACh is a key neurotransmitter involved in learning and memory . Therefore, this compound could potentially be beneficial in the treatment of conditions characterized by cognitive decline, such as Alzheimer’s disease .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-23(21,22)18-13-11-16-15(17-12-13)20-9-7-19(8-10-20)14-5-3-2-4-6-14/h2-6,11-12,18H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQQAGXNUFRECZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2803976.png)


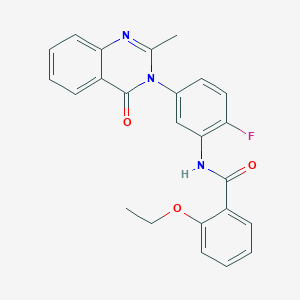
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2803980.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2803981.png)
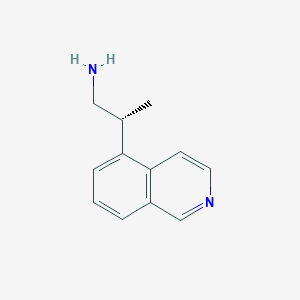
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2803987.png)
![3-[(3-Chlorophenyl)methoxy]propanenitrile](/img/structure/B2803988.png)
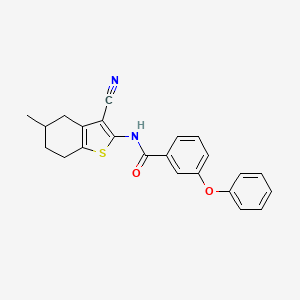
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide](/img/structure/B2803990.png)
